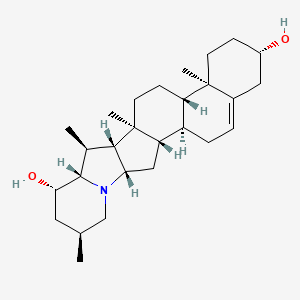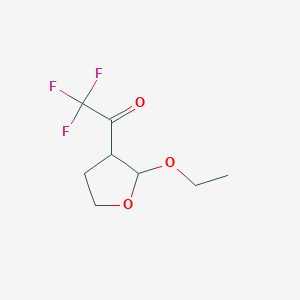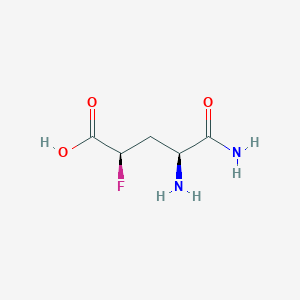
(2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of amino, fluoro, and oxo functional groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid typically involves multi-step organic reactions. One common approach is the diastereoselective synthesis, which ensures the correct stereochemistry of the compound. The synthesis may start with commercially available starting materials, followed by a series of reactions such as epoxide opening, ring closure, and functional group transformations. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes with optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amino groups.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as pH, temperature, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or amino derivatives. Substitution reactions can lead to the formation of various substituted analogs.
科学研究应用
Chemistry
In chemistry, (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, protein-ligand binding, and metabolic pathways. Its structural features allow it to mimic natural substrates and inhibitors.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with biological targets makes it a promising compound for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and versatility make it suitable for various industrial applications.
作用机制
The mechanism of action of (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and function. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with metabolic processes.
相似化合物的比较
Similar Compounds
- (2R,4S)-4-hydroxy-2-fluoro-5-oxopentanoic acid
- (2R,4S)-4,5-diamino-2-chloro-5-oxopentanoic acid
- (2R,4S)-4,5-diamino-2-bromo-5-oxopentanoic acid
Uniqueness
Compared to similar compounds, (2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid is unique due to the presence of both amino and fluoro groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. The fluoro group, in particular, enhances the compound’s stability and bioavailability, which can be advantageous in medicinal chemistry.
属性
分子式 |
C5H9FN2O3 |
|---|---|
分子量 |
164.14 g/mol |
IUPAC 名称 |
(2R,4S)-4,5-diamino-2-fluoro-5-oxopentanoic acid |
InChI |
InChI=1S/C5H9FN2O3/c6-2(5(10)11)1-3(7)4(8)9/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m1/s1 |
InChI 键 |
VNARKFMVXYXNIO-GBXIJSLDSA-N |
手性 SMILES |
C([C@@H](C(=O)N)N)[C@H](C(=O)O)F |
规范 SMILES |
C(C(C(=O)N)N)C(C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate](/img/structure/B13426561.png)
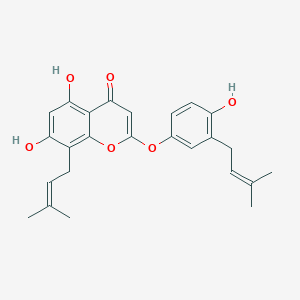

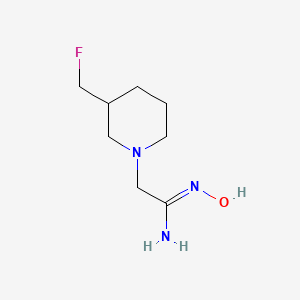
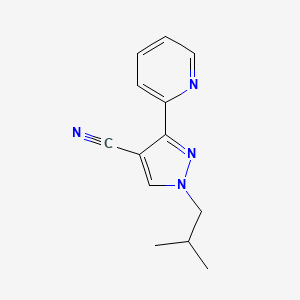
![({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B13426583.png)
![2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B13426584.png)
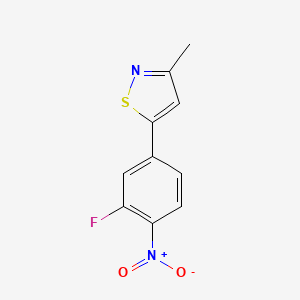
![7-[(2S,4aS,5S,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid](/img/structure/B13426599.png)
![(Z)-N'-hydroxy-2-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide](/img/structure/B13426613.png)
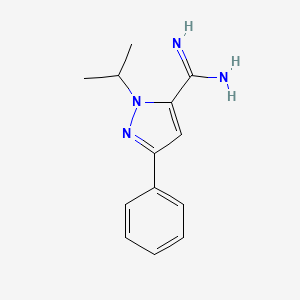
-pyridinyl)-methanone](/img/structure/B13426626.png)
